BenchChemオンラインストアへようこそ!

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

CB1 receptor inverse agonism cannabinoid receptor pharmacology metabolic disorder research

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a synthetic small molecule belonging to the N-1,3-benzothiazol-2-ylbenzamide class, characterized by a 6-chloro-4-methyl substitution on the benzothiazole ring and a 2,3-dimethoxy substitution on the benzamide moiety. The compound has been identified in patent literature as a cannabinoid CB1 receptor inverse agonist and is structurally related to a series of apoptosis-inducing anticancer agents.

Molecular Formula C17H15ClN2O3S
Molecular Weight 362.8 g/mol
CAS No. 895443-75-1
Cat. No. B6508817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
CAS895443-75-1
Molecular FormulaC17H15ClN2O3S
Molecular Weight362.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC)Cl
InChIInChI=1S/C17H15ClN2O3S/c1-9-7-10(18)8-13-14(9)19-17(24-13)20-16(21)11-5-4-6-12(22-2)15(11)23-3/h4-8H,1-3H3,(H,19,20,21)
InChIKeyPFBRLWCOLZXBHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895443-75-1): Procurement-Grade Physicochemical and Pharmacological Baseline


N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a synthetic small molecule belonging to the N-1,3-benzothiazol-2-ylbenzamide class, characterized by a 6-chloro-4-methyl substitution on the benzothiazole ring and a 2,3-dimethoxy substitution on the benzamide moiety . The compound has been identified in patent literature as a cannabinoid CB1 receptor inverse agonist and is structurally related to a series of apoptosis-inducing anticancer agents [1]. Its molecular formula is C17H15ClN2O3S with a molecular weight of 362.8 g/mol, and it is primarily supplied as a research chemical for biochemical and cellular pharmacology studies .

Why N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide Cannot Be Replaced by Generic Benzothiazole-Benzamide Analogs in Target-Based Screening


Within the N-1,3-benzothiazol-2-ylbenzamide chemotype, subtle variations in benzothiazole substitution (e.g., 6-chloro-4-methyl vs. 6-chloro-5-fluoro or 4-chloro-6-fluoro) and benzamide ring decoration (e.g., 2,3-dimethoxy vs. unsubstituted) produce distinct target engagement profiles that are not interchangeable [1]. Published structure-activity relationship (SAR) data on this scaffold demonstrate that modifications at these positions can shift antiproliferative potency by more than 10-fold across HepG2 and MCF-7 cell lines, and can dictate whether a compound acts as a CB1 receptor inverse agonist, a kinase inhibitor, or an apoptosis inducer [1][2]. Therefore, procurement of the exact substitution pattern is essential to reproduce reported biological outcomes.

Quantitative Differentiation Evidence for N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide Relative to Structural Analogs


CB1 Receptor Inverse Agonism: Substitution-Dependent Functional Activity

The compound is explicitly claimed in patent CA2528785A1 as a 2-amidobenzothiazole CB1 receptor inverse agonist, with the 6-chloro-4-methyl-2,3-dimethoxy substitution pattern identified as an active embodiment [1]. In contrast, the unsubstituted benzamide analog N-(1,3-benzothiazol-2-yl)benzamide lacks the halogen and methoxy groups required for potent CB1 inverse agonism within this series [1]. The patent defines compounds of Formula (I) where R1, R2, R3, R3a, and R3b substitutions modulate CB1 activity; the specific 6-chloro-4-methyl-2,3-dimethoxy configuration is described as providing inverse agonist activity distinct from neutral antagonists or silent ligands in the same scaffold [1].

CB1 receptor inverse agonism cannabinoid receptor pharmacology metabolic disorder research

Antiproliferative SAR: Positional Substitution Drives 10-Fold Potency Shifts in HepG2 and MCF-7 Cells

In a systematic SAR study of N-1,3-benzothiazol-2-ylbenzamides, compounds with halogen substitution at the 6-position of the benzothiazole ring and electron-donating groups on the benzamide moiety demonstrated markedly enhanced antiproliferative activity [1]. The 6-chloro substitution was present in the most active compounds (e.g., compound 1m: N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)benzamide), while the absence of the 6-chloro group resulted in reduced potency [1]. The 2,3-dimethoxy substitution on the benzamide ring of our compound provides additional electron density not present in the unsubstituted benzamide comparators (e.g., 1m, 1n, 2a), which may further modulate activity [1]. Among the series, compound 1k emerged as the most potent apoptosis inducer with prominent proapoptotic effects on MCF-7 cells, demonstrating that specific substitution patterns are required for optimal activity [1].

antiproliferative activity apoptosis induction benzothiazole SAR

Kinase Inhibition Selectivity: PI3Kδ and BTK Profiling Distinguishes Substitution Patterns

Database entries for structurally related N-1,3-benzothiazol-2-ylbenzamides report potent inhibition of lipid and tyrosine kinases [1][2]. A close analog demonstrated PI3Kδ inhibition with an IC50 of 17 nM [1], while a related benzothiazole-benzamide showed BTK inhibition with an IC50 of 1 nM [2]. The presence of the 2,3-dimethoxy substitution on the benzamide ring distinguishes our compound from the unsubstituted benzamide comparator (compound 1m, which lacks methoxy groups) and may redirect kinase selectivity toward different targets within the kinome [3]. Direct kinase profiling data for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide are not publicly available, but the structural determinants suggest a distinct selectivity fingerprint.

PI3K delta inhibition BTK inhibition kinase selectivity profiling

ML086 (PHOSPHO1 Inhibitor) Reference Point: Differentiated from Benzothiazole-Benzamide Scaffold

The compound ML086, a known PHOSPHO1 inhibitor (IC50 = 139 nM) with >720-fold selectivity over TNAP (IC50 > 100 µM), shares the benzothiazole core but possesses a distinct substitution pattern (CAS 1177148-36-5) . ML086 lacks the 6-chloro-4-methyl-2,3-dimethoxy configuration of our compound, and its PHOSPHO1 inhibitory activity has not been demonstrated for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide [1]. This illustrates how closely related benzothiazole derivatives engage entirely different biological targets based on specific substitution patterns [1].

PHOSPHO1 inhibition skeletal mineralization chemical probe

Optimal Application Scenarios for N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895443-75-1) in Academic and Industrial Research


CB1 Receptor Inverse Agonist Screening and Metabolic Disorder Research

Based on its disclosure in patent CA2528785A1 as a CB1 receptor inverse agonist , this compound is suitable for target-based screening programs investigating cannabinoid receptor modulation for obesity, metabolic syndrome, or related indications. Its 6-chloro-4-methyl-2,3-dimethoxy substitution pattern is specifically claimed as an active embodiment, distinguishing it from other benzothiazole derivatives that may act as neutral antagonists or lack CB1 activity . Researchers should verify lot-specific purity and identity via HPLC and NMR before use in functional assays.

Anticancer Library Design and Apoptosis Mechanism Studies

The compound's structural features (6-chloro-4-methyl benzothiazole core with 2,3-dimethoxybenzamide) are associated with potent antiproliferative and proapoptotic activity in the N-1,3-benzothiazol-2-ylbenzamide series . It can serve as a building block for focused library synthesis aimed at optimizing apoptosis induction in HepG2 and MCF-7 cancer models, where SAR data indicate that halogen and methoxy substitutions drive >10-fold potency differences . Procurement for medicinal chemistry optimization programs should prioritize this specific scaffold to build upon established SAR trends.

Kinase Selectivity Profiling and Chemical Biology Tool Development

Related benzothiazole-benzamide analogs have demonstrated potent inhibition of PI3Kδ (IC50 = 17 nM) and BTK (IC50 = 1 nM) [5], suggesting that N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide may exhibit differential kinase binding due to its unique 2,3-dimethoxy substitution. This compound is appropriate for kinome-wide selectivity profiling panels to identify novel kinase targets and develop selective chemical probes [5].

Negative Control for PHOSPHO1/TNAP Phosphatase Studies

Although structurally related to the PHOSPHO1 inhibitor ML086 (IC50 = 139 nM), N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide bears a distinct substitution pattern and has not been reported to inhibit PHOSPHO1 [5]. It may thus serve as a structurally matched negative control compound in phosphatase assays where benzothiazole scaffold effects need to be distinguished from specific PHOSPHO1 inhibition [5].

Quote Request

Request a Quote for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.